1-Acetyl-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine
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Overview
Description
1-Acetyl-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an acetyl group, a chloro-substituted methoxyphenyl group, and a sulfonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine typically involves the following steps:
Acetylation of Piperazine: The piperazine ring is acetylated using acetic anhydride in the presence of a base such as pyridine.
Sulfonylation: The acetylated piperazine is then reacted with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the sulfonyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-Acetyl-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-Acetyl-4-[(5-chloro-2-methoxyphenyl)amino]piperazine
- 1-Acetyl-4-[(5-chloro-2-methoxyphenyl)hydrazono]piperazine
Comparison: 1-Acetyl-4-[(5-chloro-2-methoxyphenyl)sulfonyl]piperazine is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study in both chemistry and biology.
Properties
Molecular Formula |
C13H17ClN2O4S |
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Molecular Weight |
332.80 g/mol |
IUPAC Name |
1-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H17ClN2O4S/c1-10(17)15-5-7-16(8-6-15)21(18,19)13-9-11(14)3-4-12(13)20-2/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
VBRQZNJGLIYWQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
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